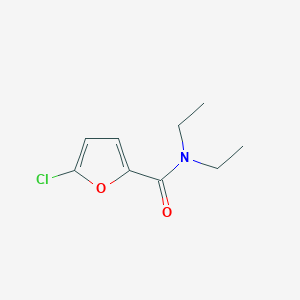
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone, commonly known as MDPV, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It is a member of the pyrovalerone family and is structurally similar to other cathinones such as Mephedrone and Methcathinone. MDPV is a potent stimulant and has been found to produce euphoria, increased energy, and heightened awareness.
Advantages and Limitations for Lab Experiments
MDPV has several advantages and limitations for lab experiments. Its high potency and selectivity for the dopamine and norepinephrine transporters make it a useful tool for studying the role of these neurotransmitters in the brain. However, its high potency also makes it difficult to accurately dose and can lead to adverse effects in animal models.
Future Directions
There are several future directions for research on MDPV. One area of interest is its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. Additionally, further studies are needed to better understand the long-term effects of MDPV use and its potential for abuse. Finally, research is needed to develop safer and more effective treatments for stimulant abuse disorders.
In conclusion, MDPV is a synthetic cathinone that has gained popularity in recent years due to its psychoactive effects. It has been extensively studied for its potential therapeutic applications and its mechanism of action. MDPV has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
MDPV is synthesized through a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with hydroxylamine hydrochloride to form 3,4-methylenedioxyphenyl-2-nitropropene. The nitropropene is then reduced using a reducing agent such as sodium borohydride to form 3,4-methylenedioxyphenyl-2-propanone. The final step involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 4-methylpiperidine to form MDPV.
Scientific Research Applications
MDPV has been extensively studied for its psychoactive effects and potential therapeutic applications. It has been found to have a high affinity for the dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects:
MDPV has been found to produce a range of biochemical and physiological effects. It has been shown to increase locomotor activity in rodents and produce hyperthermia. MDPV has also been found to produce cardiovascular effects such as increased heart rate and blood pressure.
properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-8-10-20(11-9-13)17(21)12-16-14(2)22-18(19-16)15-6-4-3-5-7-15/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMSXXINYCRAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CC2=C(OC(=N2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7510200.png)


![1-[4-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7510242.png)
![1-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510243.png)

![2,2-dimethyl-N-[4-(triazol-2-yl)phenyl]propanamide](/img/structure/B7510255.png)
![N-[4-methyl-3-[(3-methylphenyl)sulfamoyl]phenyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7510264.png)




![3-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7510294.png)